molecular formula C20H17ClO2S B14564283 1-Chloro-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene CAS No. 61434-98-8

1-Chloro-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene

Cat. No.: B14564283
CAS No.: 61434-98-8
M. Wt: 356.9 g/mol
InChI Key: ZWXJOLWUHHZAAN-UHFFFAOYSA-N
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Description

1-Chloro-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a sulfanyl group linked to a phenoxyphenoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1-chloro-4-nitrobenzene with 2-(4-phenoxyphenoxy)ethanethiol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Scientific Research Applications

1-Chloro-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, affecting the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene is unique due to its combination of a chlorine-substituted benzene ring and a sulfanyl group linked to a phenoxyphenoxyethyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61434-98-8

Molecular Formula

C20H17ClO2S

Molecular Weight

356.9 g/mol

IUPAC Name

1-chloro-4-[2-(4-phenoxyphenoxy)ethylsulfanyl]benzene

InChI

InChI=1S/C20H17ClO2S/c21-16-6-12-20(13-7-16)24-15-14-22-17-8-10-19(11-9-17)23-18-4-2-1-3-5-18/h1-13H,14-15H2

InChI Key

ZWXJOLWUHHZAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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